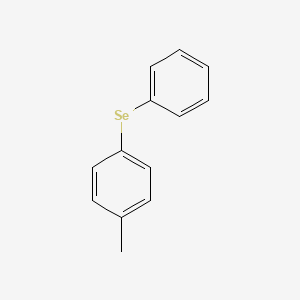
Benzene, 1-methyl-4-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-(phenylseleno)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methyl group and a phenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(phenylseleno)- can be achieved through electrophilic aromatic substitution reactions. One common method involves the reaction of toluene (methylbenzene) with phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of hydrogen chloride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(phenylseleno)- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the phenylseleno group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-4-(phenylseleno)- is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the effects of selenium-containing compounds on biological systems. Selenium is known for its antioxidant properties, and studying its derivatives can provide insights into their potential therapeutic applications.
Medicine: The compound’s selenium content makes it a candidate for the development of new drugs with antioxidant or anticancer properties. Research is ongoing to explore its potential in medicinal chemistry.
Industry: In the industrial sector, Benzene, 1-methyl-4-(phenylseleno)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(phenylseleno)- involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. The aromatic ring provides a stable platform for various chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds:
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(phenylthio)-
- Benzene, 1-methyl-4-(phenylamino)-
Comparison: Benzene, 1-methyl-4-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its sulfur or nitrogen analogs. The selenium atom in the phenylseleno group can participate in redox reactions, making the compound more reactive in certain conditions. This reactivity can be advantageous in synthetic applications where selective transformations are required .
Properties
| 83859-32-9 | |
Molecular Formula |
C13H12Se |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
1-methyl-4-phenylselanylbenzene |
InChI |
InChI=1S/C13H12Se/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
NJCCAGGUFVMVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
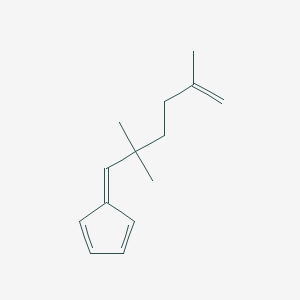
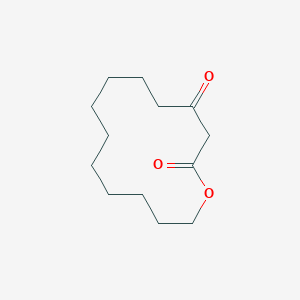
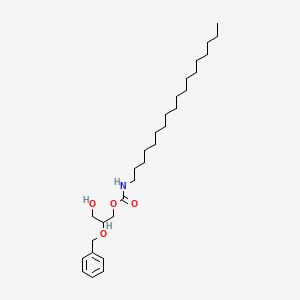
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/no-structure.png)

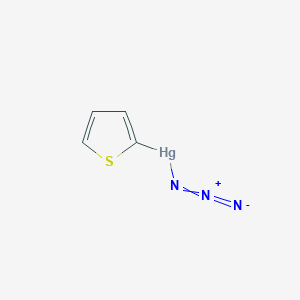
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
